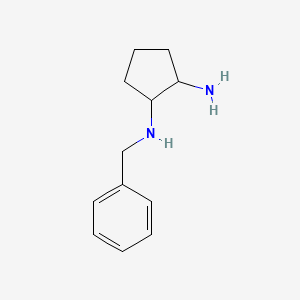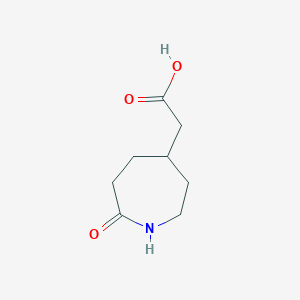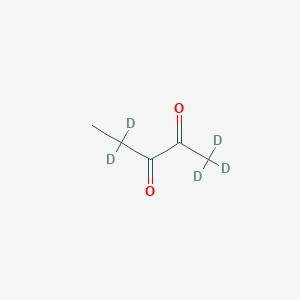![molecular formula C9H18O3S B1474481 3-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}propane-1,2-diol CAS No. 1933447-72-3](/img/structure/B1474481.png)
3-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}propane-1,2-diol
Übersicht
Beschreibung
3-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}propane-1,2-diol is a useful research compound. Its molecular formula is C9H18O3S and its molecular weight is 206.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Intermediates
Synthetic Pathways : A new synthetic route for the related compound 2,2-bis(sulfanylmethyl)propane-1,3-diol has been developed, starting from commercially available 2,2-bis(hydroxymethyl)propane-1,3-diol. This research describes key intermediates in the synthetic process, providing insight into the chemical transformations relevant to similar compounds (Simmons, Pickett, & Wright, 2011).
Stereoselective Synthesis : The stereoselective synthesis of oxetanes, a chemical structure related to the subject compound, has been explored. This includes the cyclisation of 1,3-diols, which is relevant for understanding the chemical behavior of 3-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}propane-1,2-diol (Christlieb et al., 2001).
Carbohydrate Derivatives : Research into carbohydrate derivatives with acidic centers has included structures derived from similar diols. This work provides insights into the structural and chemical properties of compounds like this compound (Klüfers & Reichvilser, 2008).
Antimicrobial Evaluation : Sulfonate derivatives of similar compounds have been synthesized and evaluated for their antimicrobial and antifungal activities. This application could be relevant for the subject compound in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Intramolecular Hydrogen Bonding : Studies on diols, including propane-1,2-diol, have examined intramolecular hydrogen bonding and complex formation with water. This research is pertinent for understanding the hydrogen bonding behavior of similar diols (Klein, 2002).
Applications in Synthesis of Other Compounds
Synthesis of Tertiary Alcohols : Research into the enzymatic synthesis of optically active tertiary alcohols using diols like 1,2-propanediol has implications for the synthesis of drugs and natural products. This suggests potential applications for this compound in pharmaceutical synthesis (Chen & Fang, 1997).
Preparation of Pyranones : A study on the synthesis of pyran-2-ones, which are important for HIV-1 protease inhibition, involves the use of similar diols. This indicates potential applications in the development of antiviral drugs (Para, Ellsworth, & Prasad, 1994).
Kinetic Resolution Studies : Kinetic resolution of cyclohexane-1,2-diols through stereoselective acylation has been studied, which is directly relevant to understanding the stereochemistry and potential applications of this compound (Shinisha & Sunoj, 2009).
Carbonyl Protective Groups : The use of similar diols in the protection of carbonyl groups in aldehydes and ketones indicates potential applications in organic synthesis (Chandrasekhar & Sarkar, 1998).
Microbial Production of Diols : The microbial production of diols as platform chemicals for chemicals and fuels offers insights into potential biotechnological applications for similar diols (Zeng & Sabra, 2011).
Eigenschaften
IUPAC Name |
3-[(1S,2S)-2-hydroxycyclohexyl]sulfanylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3S/c10-5-7(11)6-13-9-4-2-1-3-8(9)12/h7-12H,1-6H2/t7?,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLPYNFIYJSKPQ-NPPUSCPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)SCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)O)SCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474410.png)






![(1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474418.png)


